molecular formula C10H17F6N4O3P B1425301 Hotu CAS No. 333717-40-1

Hotu

Cat. No.: B1425301
CAS No.: 333717-40-1
M. Wt: 386.23 g/mol
InChI Key: RKTBAMPZUATMIO-UHFFFAOYSA-N
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Description

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate is a chemical compound widely used in peptide synthesis. It is known for its high reactivity and efficiency in coupling reactions, making it a valuable reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate typically involves the reaction of ethyl cyanoformate with N,N,N’,N’-tetramethyluronium hexafluorophosphate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate primarily undergoes coupling reactions. It is used to activate carboxyl groups in amino acids, facilitating the formation of peptide bonds .

Common Reagents and Conditions

Common reagents used in these reactions include amino acids, bases such as N,N-diisopropylethylamine (DIPEA), and solvents like dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions are peptides, which are essential building blocks in biochemistry and pharmaceuticals .

Mechanism of Action

The compound exerts its effects by activating carboxyl groups in amino acids, facilitating the formation of peptide bonds. The molecular targets include the carboxyl and amino groups of amino acids, and the pathways involved are those related to peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate offers higher reactivity and efficiency in peptide coupling reactions. Its by-products are also more water-soluble, making it an ideal choice for solution-phase peptide synthesis .

Properties

IUPAC Name

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBAMPZUATMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F6N4O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721752
Record name 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333717-40-1
Record name 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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